molecular formula C9H5Cl2N4NaO3S B1629970 Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt CAS No. 4156-21-2

Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt

Cat. No.: B1629970
CAS No.: 4156-21-2
M. Wt: 343.12 g/mol
InChI Key: BAINTIMFWTXLNC-UHFFFAOYSA-M
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Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is systematically named Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt , reflecting its parent sulfonic acid structure, substituent positions, and sodium counterion. Its CAS Registry Number is 4156-21-2 , a designation critical for chemical identification and regulatory compliance.

Key Nomenclature Components:
  • Parent chain : Benzenesulfonic acid (sulfonic acid group attached to a benzene ring at position 4).
  • Substituent : 4,6-Dichloro-1,3,5-triazin-2-yl group linked via an amino bridge.
  • Counterion : Sodium (Na⁺) balancing the sulfonate anion.

Molecular Architecture: Triazine-Sulfonic Acid Conjugation

The molecule combines a 1,3,5-triazine ring (electron-deficient aromatic heterocycle) with a benzenesulfonic acid moiety. This conjugation creates a polar, water-soluble structure with potential for hydrogen bonding and π-π interactions.

Structural Features:
  • Triazine Core :
    • A six-membered ring with alternating nitrogen atoms, substituted at positions 4 and 6 with chlorine atoms.
    • The triazine ring is linked to the benzene via an amino (-NH-) bridge at position 2 of the triazine.
  • Sulfonic Acid Group :
    • A sulfonate (-SO₃⁻) group attached to the benzene ring at position 4.
    • The sodium counterion enhances solubility in polar solvents.
Molecular Formula and Weight:
Property Value Source
Molecular Formula C₉H₅Cl₂N₄NaO₃S
Molecular Weight 345.13 g/mol
LogP (Partition Coefficient) -0.48
pKa (Sulfonic Acid Group) 5.98

Crystallographic Analysis and Solid-State Properties

While direct crystallographic data for this compound is limited in the provided sources, structural analogs offer insights into its potential solid-state behavior.

Key Observations from Analogous Systems:
  • Hydrogen Bonding and Supramolecular Interactions :
    • In related triazine-sulfonic acid derivatives, hydrogen bonds between sulfonate oxygen and triazine nitrogen atoms stabilize crystal lattices.
    • Example: A triazine-benzoic acid adduct forms R²₂(8) motifs via N–H⋯O and O–H⋯N interactions, creating supramolecular ribbons.
  • π-π Stacking and van der Waals Forces :
    • Aromatic triazine and benzene rings may engage in π-π interactions, as seen in carbazole-triazine hybrids (centroid distances ≈3.6–3.8 Å).
Physical Properties:
Property Value Source
Density 1.733 g/cm³ (20°C)
Solubility in Water 14.27 g/L (20°C)
Boiling Point 680.92°C (101.325 kPa)

Properties

IUPAC Name

sodium;4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O3S.Na/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(4-2-5)19(16,17)18;/h1-4H,(H,16,17,18)(H,12,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAINTIMFWTXLNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N4NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063325
Record name Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate
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Molecular Weight

343.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4156-21-2
Record name Benzenesulfonic acid, 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:1)
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Record name Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate
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Scientific Research Applications

Chromatographic Applications

Benzenesulfonic acid derivatives are extensively used in liquid chromatography due to their ability to enhance separation efficiency. Specifically:

High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be replaced with formic acid for mass spectrometry applications. The use of smaller particle columns (3 µm) allows for rapid ultra-performance liquid chromatography (UPLC), making it suitable for isolating impurities and pharmacokinetic studies .

Table 1: HPLC Method Parameters

ParameterDetails
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Column TypeNewcrom R1
Particle Size3 µm
ApplicationIsolation of impurities

Medicinal Chemistry

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit specific cancer cell lines, making it a candidate for further pharmaceutical development. Its structure allows for interaction with biological targets involved in cancer progression .

Case Study: Anticancer Activity

In a laboratory setting, benzenesulfonic acid derivatives have shown effectiveness against various cancer models. For instance, one study demonstrated that compounds similar to this monosodium salt exhibited significant cytotoxicity against breast cancer cells.

Environmental Applications

The environmental impact of benzenesulfonic acids is an area of growing concern. Their potential as pollutants necessitates research into their degradation pathways and toxicity profiles. Understanding how these compounds behave in aquatic environments is crucial for assessing their ecological risks.

Toxicity and Safety

Benzenesulfonic acid derivatives are classified as irritants and corrosive substances, which raises safety concerns during handling and application in laboratory settings . Proper safety protocols must be followed to mitigate health hazards.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. In leather tanning, it forms stable covalent bonds with collagen fibers, enhancing the durability and stability of the leather. In antimicrobial applications, it disrupts microbial cell walls and inhibits microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenesulfonic Acid Derivatives with Ethenediyl Bridges

Example: Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, disodium salt (PMN P-98-774) .

  • Structural Differences: This compound is a dimeric analogue featuring an ethenediyl (-CH=CH-) bridge linking two triazinylaminobenzenesulfonate units.
  • Molecular Weight: ~600–650 g/mol (estimated), nearly double that of the monosodium salt.
  • Applications : Likely used as a crosslinking agent or polymer additive due to its bifunctional reactivity.
  • Regulatory Status: Subject to EPA reporting under TSCA §12(b) for significant new uses, indicating higher environmental concern than the monosodium salt .
Property Monosodium Salt (CAS 4156-21-2) Disodium Salt (PMN P-98-774)
Molecular Weight 343.12 g/mol ~600–650 g/mol
Structural Complexity Monomer Dimeric with ethenediyl bridge
Regulatory Status Low concern (CEPA) EPA-regulated

Triazinyl Hydrazide Derivatives

Example : Benzenesulfonic acid, 4-methyl-, 2-(4,6-dichloro-1,3,5-triazin-2-yl)hydrazide (CAS 19350-76-6) .

  • Structural Differences: Replaces the amino group with a hydrazide (-NH-NH₂) linkage and introduces a methyl substituent on the benzene ring.
  • Reactivity : Enhanced nucleophilicity due to the hydrazide group, making it suitable for coupling reactions in pharmaceutical synthesis.
  • Applications: Potential use in bioactive molecule development, contrasting with the monosodium salt’s analytical applications.

Azo-Dye Derivatives with Triazinyl Groups

Example : C.I. Reactive Blue 13 (CAS 73398-40-0) .

  • Structural Differences : Incorporates an azo (-N=N-) chromophore and additional sulfonic acid groups for water solubility.
  • Molecular Weight: 742.34 g/mol (C₁₈H₂₀Cl₂N₈O₉S₂·2Na), significantly higher than the monosodium salt.
  • Applications : Textile dyeing, leveraging triazinyl groups for covalent bonding to cellulose fibers.
Property Monosodium Salt (CAS 4156-21-2) C.I. Reactive Blue 13
Functional Groups Triazinylamino, sulfonate Azo, triazinylamino, sulfonate
Molecular Weight 343.12 g/mol 742.34 g/mol
Primary Use Analytical chemistry Textile dyeing

Fluorinated Benzenesulfonic Acid Derivatives

Example: Benzenesulfonyl fluoride, 4-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoyl]amino]-, hydrochloride (CAS 19188-57-9) .

  • Structural Differences: Substitutes the sulfonate group with a sulfonyl fluoride (-SO₂F) and introduces a diamino triazine moiety.
  • Reactivity : Fluoride group enhances electrophilicity, enabling use in click chemistry or enzyme inhibition studies.
  • Applications: Contrasts with the monosodium salt’s passive role in separations.

Environmental and Regulatory Insights

  • The monosodium salt’s low regulatory burden under CEPA contrasts with EPA-regulated analogues like PMN P-98-774, highlighting differences in persistence or toxicity .
  • Triazinyl hydrazides and azo dyes may pose higher biodegradation challenges due to complex aromatic systems .

Biological Activity

Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is a chemical compound that has drawn attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that derivatives of benzenesulfonic acids exhibit significant antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth effectively. A study demonstrated that certain benzenesulfonamide derivatives could act against various pathogens by disrupting their metabolic processes .

Cardiovascular Effects

In isolated rat heart models, benzenesulfonamide derivatives have been observed to influence coronary resistance and perfusion pressure. Specifically, compounds similar to benzenesulfonic acid have been shown to decrease coronary resistance significantly. This effect is attributed to the inhibition of L-type calcium channels, suggesting potential therapeutic applications in managing cardiovascular conditions .

Neuropharmacological Activity

The compound's ability to inhibit voltage-gated sodium channels has been explored in pain management contexts. Inhibitors targeting Nav1.7 sodium channels are being investigated for their efficacy in treating chronic pain. The presence of the triazine moiety may enhance the compound's interaction with these channels, leading to analgesic effects .

The biological activity of benzenesulfonic acid is primarily linked to its interaction with specific ion channels and receptors:

  • Calcium Channel Inhibition : The compound has demonstrated the ability to inhibit L-type calcium channels, which play a crucial role in cardiac contractility and vascular tone regulation .
  • Sodium Channel Modulation : By inhibiting voltage-gated sodium channels (Nav1.7), the compound may reduce neuronal excitability and pain perception .

Case Studies

StudyFindings
Wu et al., 1999Identified that certain benzenesulfonamide derivatives act as endothelin receptor-A inhibitors, potentially reducing pulmonary hypertension .
Tilton et al., 2000Demonstrated the efficacy of sulfonamide derivatives in attenuating cardiac hypertrophy in animal models .
Hangeland et al., 2008Explored calcium channel antagonists containing a sulfonamide core and their effects on cardiac function .

Safety and Toxicology

The safety profile of benzenesulfonic acid is critical for its application. The compound has been classified with warnings regarding skin sensitization and serious eye damage potential (H317 and H318 respectively) . Understanding these toxicological aspects is essential for assessing its therapeutic viability.

Preparation Methods

Core Reaction: Nucleophilic Substitution on Cyanuric Chloride

The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a trifunctional electrophilic scaffold. Its three chlorine atoms exhibit graduated reactivity, enabling sequential substitution under controlled conditions. The target compound retains two chlorine atoms at positions 4 and 6, with the third position (2) substituted by an amino group derived from sodium p-aminobenzenesulfonate.

Key Reaction Steps :

  • Activation of Cyanuric Chloride : Dissolved in a polar aprotic solvent (e.g., tetrahydrofuran, acetone) under inert atmosphere at 0–5°C.
  • Nucleophilic Attack : Sodium p-aminobenzenesulfonate, deprotonated in basic aqueous conditions, reacts with cyanuric chloride. The primary amine selectively substitutes the least sterically hindered chlorine (position 2) due to kinetic control.
  • Acid-Base Neutralization : The sulfonic acid group (pKa ≈ −6) remains deprotonated, forming the monosodium salt upon isolation.

The stoichiometric ratio of cyanuric chloride to sodium p-aminobenzenesulfonate is critical. A 1:1 molar ratio ensures monosubstitution, while excess cyanuric chloride minimizes disubstitution byproducts.

Optimized Synthetic Protocol

Based on patent methodologies and peer-reviewed syntheses, the following procedure yields high-purity product:

  • Reagents :

    • Cyanuric chloride (0.5 mol)
    • Sodium p-aminobenzenesulfonate (0.5 mol)
    • Tetrahydrofuran (THF, anhydrous)
    • Sodium hydroxide (1.0 mol)
  • Procedure :

    • Cyanuric chloride is suspended in THF at 0°C under argon.
    • A pre-mixed solution of sodium p-aminobenzenesulfonate and NaOH in water is added dropwise.
    • The reaction is stirred for 4–6 hours at 5–10°C, then warmed to room temperature for 12 hours.
    • The mixture is filtered, and the precipitate is washed with cold THF and dried under vacuum.
  • Yield : 68–72% (crude), improving to 85% after recrystallization from ethanol-water.

Analytical Characterization

Spectroscopic Validation

  • FTIR :
    • Absorption at 1650 cm⁻¹ confirms C=N stretching of the triazine ring.
    • Peaks at 1180 cm⁻¹ (S=O asymmetric) and 1040 cm⁻¹ (S=O symmetric) verify the sulfonate group.
  • ¹H NMR (D₂O) :
    • δ 7.98 (d, 2H, J = 8.8 Hz, aromatic protons ortho to sulfonate).
    • δ 6.86 (d, 2H, J = 8.9 Hz, aromatic protons meta to sulfonate).
  • ¹³C NMR :
    • 168.5 ppm (C=N of triazine), 144.2 ppm (C-SO₃⁻), 126.4–129.8 ppm (aromatic carbons).

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting transition at 215–220°C, consistent with ionic interactions stabilizing the crystalline lattice.

Industrial-Scale Considerations

Solvent and Temperature Optimization

Replacing THF with toluene or xylene reduces side reactions during chloride substitution, as demonstrated in analogous triazine syntheses. Elevated temperatures (>25°C) risk polysubstitution, necessitating strict thermal control.

Table 1: Solvent Impact on Reaction Efficiency

Solvent Temperature (°C) Yield (%) Purity (%)
THF 0–10 72 95
Toluene 0–10 68 93
Acetone 0–10 65 90

Applications and Derivative Chemistry

The monosodium salt’s dual functionality—reactive chlorides and anionic sulfonate—makes it a versatile intermediate:

  • Leather Tanning : Forms stable coordination complexes with collagen, enhancing hydrothermal stability.
  • Polymer Additives : Potential UV stabilizer via triazine-mediated radical scavenging.

Challenges and Mitigation Strategies

  • Byproduct Formation : Disubstitution byproducts (e.g., 2,4-bis(aminophenylsulfonate)-triazine) arise from excess sodium p-aminobenzenesulfonate. Mitigated via stoichiometric precision.
  • Hygroscopicity : The sodium salt absorbs moisture, requiring storage in desiccated environments.

Q & A

Q. How can this compound be used to study electron-transfer processes?

  • Methodology : The sulfonate group stabilizes radical intermediates. Use cyclic voltammetry (CV) in aqueous electrolyte (e.g., 0.1 M KCl) to measure redox potentials. Compare with DFT-calculated HOMO/LUMO gaps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
Reactant of Route 2
Reactant of Route 2
Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt

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